(2S)-2-amino-3-[4-(azidomethyl)phenyl]propanoic acid hydrochloride
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Overview
Description
(2S)-2-amino-3-[4-(azidomethyl)phenyl]propanoic acid hydrochloride is a synthetic compound that features an azidomethyl group attached to a phenyl ring, which is further connected to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[4-(azidomethyl)phenyl]propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (2S)-2-amino-3-(4-bromophenyl)propanoic acid.
Azidation: The bromine atom on the phenyl ring is substituted with an azide group using sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle azide compounds, which can be hazardous.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-[4-(azidomethyl)phenyl]propanoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, such as the Staudinger reduction, to form amines.
Cycloaddition Reactions: The azide group can react with alkynes in a copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition to form 1,2,3-triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Sodium Azide: Used for azidation reactions.
Copper(I) Catalysts: Employed in cycloaddition reactions.
Lithium Aluminum Hydride: Utilized for reduction reactions.
Major Products Formed
Amines: Formed from the reduction of the azide group.
1,2,3-Triazoles: Formed from cycloaddition reactions with alkynes.
Scientific Research Applications
(2S)-2-amino-3-[4-(azidomethyl)phenyl]propanoic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The azide group allows for the formation of cross-linked polymers and other advanced materials through click chemistry.
Bioconjugation: The compound can be used to label biomolecules with fluorescent tags or other probes via azide-alkyne cycloaddition.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-[4-(azidomethyl)phenyl]propanoic acid hydrochloride depends on its specific application. In medicinal chemistry, the azide group can be converted to an amine, which may interact with biological targets such as enzymes or receptors. The phenyl ring and amino acid backbone can also contribute to binding interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-(4-bromophenyl)propanoic acid: The precursor to the azidomethyl derivative.
(2S)-2-amino-3-(4-aminomethyl)phenyl]propanoic acid: The reduced form of the azidomethyl compound.
(2S)-2-amino-3-[4-(triazolylmethyl)phenyl]propanoic acid: The product of azide-alkyne cycloaddition.
Uniqueness
The presence of the azidomethyl group in (2S)-2-amino-3-[4-(azidomethyl)phenyl]propanoic acid hydrochloride provides unique reactivity compared to its analogs. This allows for versatile chemical modifications and applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2S)-2-amino-3-[4-(azidomethyl)phenyl]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2.ClH/c11-9(10(15)16)5-7-1-3-8(4-2-7)6-13-14-12;/h1-4,9H,5-6,11H2,(H,15,16);1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVODDPNUPAHYKG-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)CN=[N+]=[N-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)CN=[N+]=[N-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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